
Lauric acid, 2-fluoroethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lauric acid, 2-fluoroethyl ester is a chemical compound derived from lauric acid, a saturated fatty acid with a 12-carbon atom chainLauric acid is known for its antimicrobial properties and is commonly found in coconut oil and palm kernel oil .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of lauric acid, 2-fluoroethyl ester typically involves the esterification of lauric acid with 2-fluoroethanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods: Industrial production of lauric acid esters often employs continuous flow reactors to optimize yield and purity. The process involves the continuous feeding of lauric acid and 2-fluoroethanol into the reactor, with the ester product being continuously removed. This method ensures high efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: Lauric acid, 2-fluoroethyl ester can undergo various chemical reactions, including:
Transesterification: The ester can react with another alcohol to form a different ester and release 2-fluoroethanol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Major Products:
Hydrolysis: Lauric acid and 2-fluoroethanol.
Transesterification: A new ester and 2-fluoroethanol.
Aplicaciones Científicas De Investigación
Lauric acid, 2-fluoroethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Studied for its antimicrobial properties and potential use in developing antimicrobial agents.
Medicine: Investigated for its potential therapeutic effects, including its role in drug delivery systems.
Industry: Utilized in the production of biodegradable surfactants and emulsifiers.
Mecanismo De Acción
The mechanism of action of lauric acid, 2-fluoroethyl ester involves its interaction with microbial cell membranes, leading to disruption and cell death. The ester can penetrate the lipid bilayer of microbial cells, causing leakage of cellular contents and ultimately cell lysis . Additionally, it may interact with specific molecular targets such as enzymes involved in lipid metabolism .
Comparación Con Compuestos Similares
- Lauric acid methyl ester
- Lauric acid ethyl ester
- Lauric acid propyl ester
Comparison: Lauric acid, 2-fluoroethyl ester is unique due to the presence of the 2-fluoroethyl group, which imparts distinct chemical and biological properties. Compared to other lauric acid esters, it exhibits enhanced antimicrobial activity and different physicochemical properties, making it suitable for specific applications .
Propiedades
Número CAS |
2838-71-3 |
|---|---|
Fórmula molecular |
C14H27FO2 |
Peso molecular |
246.36 g/mol |
Nombre IUPAC |
2-fluoroethyl dodecanoate |
InChI |
InChI=1S/C14H27FO2/c1-2-3-4-5-6-7-8-9-10-11-14(16)17-13-12-15/h2-13H2,1H3 |
Clave InChI |
ZIRKCDSNDPZMCL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)OCCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


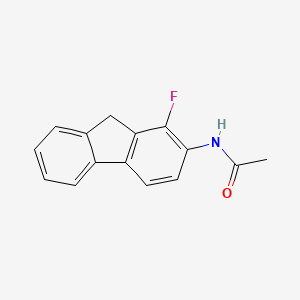
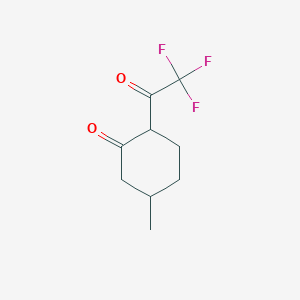
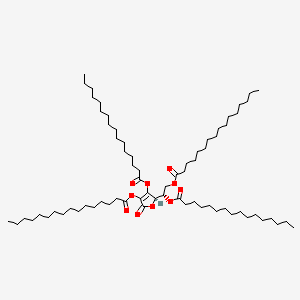
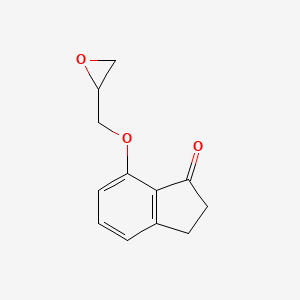
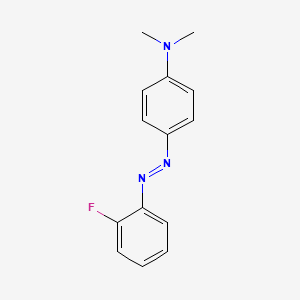

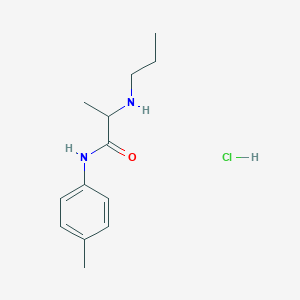

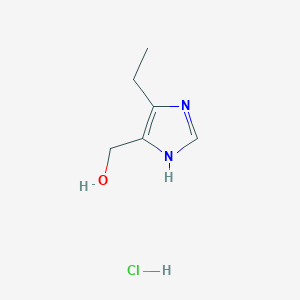
![2-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-6-chloro-8-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13419893.png)
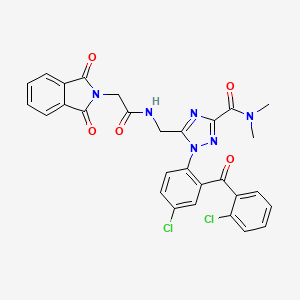


![[[(2R,3S,4R,5R)-5-(6-amino-2-methylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13419920.png)
